molecular formula C7H3BrF3NO2 B1406209 6-Bromo-2-(trifluoromethyl)nicotinic acid CAS No. 749875-13-6

6-Bromo-2-(trifluoromethyl)nicotinic acid

Cat. No.: B1406209
CAS No.: 749875-13-6
M. Wt: 270 g/mol
InChI Key: LMVQGUXYPYSPAH-UHFFFAOYSA-N
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Description

6-Bromo-2-(trifluoromethyl)nicotinic acid (CAS: 749875-13-6) is a substituted nicotinic acid derivative with the molecular formula C₇H₃BrF₃NO₂ and a molecular weight of 270.01 g/mol . Structurally, it features a pyridine ring substituted with a bromine atom at the 6-position and a trifluoromethyl (-CF₃) group at the 2-position, along with a carboxylic acid moiety at the 3-position. This compound is of significant interest in medicinal and synthetic chemistry due to the electron-withdrawing properties of the -CF₃ group and the versatility of the bromine atom for further functionalization via cross-coupling reactions .

Properties

IUPAC Name

6-bromo-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-4-2-1-3(6(13)14)5(12-4)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVQGUXYPYSPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749875-13-6
Record name 6-bromo-2-(trifluoromethyl)pyridine-3-carboxylic acid
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Preparation Methods

Direct Chlorination and Hydrolysis Route

Method Overview:
This method involves starting from 2,6-dichloronicotinic acid derivatives, which are subjected to selective chlorination and subsequent hydrolysis to introduce the trifluoromethyl group at the 2-position of the nicotinic acid ring.

Key Steps:

  • Synthesis of 2,6-dichloronicotinic acid via chlorination of nicotinic acid or its derivatives.
  • Selective substitution of the chlorine atom at the 2-position with a trifluoromethyl group using electrophilic trifluoromethylation reagents such as trifluoromethyl iodide or copper-based trifluoromethylation agents.
  • Hydrolysis of intermediate compounds to yield the final 6-bromo-2-(trifluoromethyl)nicotinic acid.

Reaction Conditions & Notes:

  • Use of electrophilic trifluoromethylating agents under controlled temperature (often around room temperature to 50°C).
  • The process requires careful control to prevent over-substitution or side reactions.
  • The presence of bromine at the 6-position can be introduced via selective bromination prior to trifluoromethylation.

Research Findings & Data:

Step Reagents Conditions Notes
Chlorination Cl2 or SOCl2 Reflux Controlled to avoid over-chlorination
Trifluoromethylation Trifluoromethyl iodide, Cu, or CF3 sources Mild heating, inert atmosphere Selectivity is crucial
Bromination NBS or Br2 Radical conditions Bromination at the 6-position

Advantages:

  • Suitable for scale-up with proper optimization.
  • Allows for regioselective modifications.

Limitations:

  • Multiple steps increase complexity.
  • Handling of hazardous reagents like Cl2 and CF3 sources.

Construction of Pyridine Ring from Trifluoromethyl Precursors

Method Overview:
This route involves constructing the pyridine ring with the trifluoromethyl group directly attached, followed by functionalization at specific positions.

Key Steps:

  • Synthesis begins from trifluoromethyl-substituted heterocyclic precursors, such as trifluoromethyl-substituted pyridine derivatives.
  • Bromination at the 6-position of the pyridine ring using N-bromosuccinimide (NBS) or similar brominating agents.
  • Oxidation or carboxylation to introduce the carboxylic acid functionality.

Research Data:

Reagent Conditions Notes
NBS Room temperature, radical initiator Bromination at the desired position
Carboxylation CO2 under pressure Converts to nicotinic acid derivative

Advantages:

  • Potentially more regioselective.
  • Direct construction from trifluoromethyl building blocks.

Limitations:

  • Requires availability of suitable trifluoromethyl precursors.
  • Multi-step synthesis with purification challenges.

Method Overview:
This approach involves the direct introduction of the trifluoromethyl group onto a pre-formed nicotinic acid framework, often via nucleophilic or electrophilic trifluoromethylation.

Key Steps:

  • Starting from nicotinic acid or its derivatives with halogen substituents.
  • Use of trifluoromethylating agents such as trifluoromethyl copper or hypervalent iodine reagents.
  • Bromination at the 6-position is performed either before or after trifluoromethylation, depending on the route.

Research Findings & Data:

Reagent Conditions Notes
Trifluoromethyl copper Reflux, inert atmosphere For electrophilic trifluoromethylation
NBS or Br2 Radical conditions Bromination at specific positions

Advantages:

  • One-step or two-step process.
  • High regioselectivity if conditions are optimized.

Limitations:

  • Requires specialized trifluoromethylating reagents.
  • Handling of sensitive reagents.

Summary of Preparation Methods Data Table

Method Raw Materials Key Reagents Reaction Conditions Main Challenges Industrial Feasibility
Direct Chlorination & Hydrolysis Nicotinic acid derivatives Cl2, CF3 sources, Br2 Controlled temperature, inert atmosphere Multi-step, hazardous reagents Moderate, requires optimization
Ring Construction from Precursors Trifluoromethyl heterocycles NBS, CO2 Mild to moderate conditions Precursor availability Potential with precursor synthesis
Trifluoromethylation of Nicotinic Acid Halogenated nicotinic acids CF3 reagents Reflux, inert atmosphere Reagent handling Promising with process development

Scientific Research Applications

Pharmaceutical Development

Overview : 6-Bromo-2-(trifluoromethyl)nicotinic acid is being investigated for its antimicrobial properties and as a precursor for synthesizing novel pharmacological agents.

Applications :

  • Antimicrobial Agents : The compound has shown effectiveness against specific bacterial strains, making it a candidate for developing new antibiotics.
  • COMT Inhibitors : It serves as a precursor in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, which are vital in treating neurological disorders such as Parkinson's disease. A derivative synthesized from this compound demonstrated promising results in preclinical studies.

Case Study : A recent study focused on the synthesis of a COMT inhibitor derived from this compound. The resulting compound exhibited significant inhibitory activity against COMT, indicating potential therapeutic applications in neuropharmacology.

Material Science

Overview : The unique physicochemical properties of this compound derivatives make them suitable for developing functional materials.

Applications :

  • Functional Materials Development : Incorporation of trifluoromethyl derivatives into materials has led to the creation of substances with enhanced properties, such as improved thermal stability and chemical resistance.
  • Chemical Synthesis Techniques : Various methods have been developed to incorporate these derivatives into polymers and other materials through advanced chemical synthesis techniques.
Application AreaKey FeaturesOutcomes
Antimicrobial DevelopmentEffective against specific bacterial strainsPotential new antibiotics
COMT InhibitorsPrecursor in drug synthesisPromising results in preclinical studies
Functional MaterialsEnhanced properties due to trifluoromethyl groupImproved thermal stability and chemical resistance

Virology

Overview : Derivatives of this compound have been explored for their antiviral properties.

Applications :

  • Antiviral Agents : Research has indicated that some derivatives can inhibit the replication of various viruses, including HIV. These compounds have demonstrated selectivity indices up to 10 against HIV-1 reverse transcriptase-associated RNase H function.

Case Study : In vitro studies showed that specific derivatives effectively inhibited HIV replication, suggesting their potential as antiviral agents. Further investigations are required to understand their mechanisms of action and efficacy against other viral infections.

Interaction Studies

Research has also focused on the interaction of this compound with nicotinic acetylcholine receptors (nAChRs). Preliminary findings suggest that it may act as a modulator, potentially influencing neurotransmission pathways crucial for various neurological functions. This opens avenues for exploring its role in neuropharmacology further.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(trifluoromethyl)nicotinic acid depends on its application:

    Pharmaceuticals: It may act by modulating specific receptors or enzymes involved in disease pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

    Agrochemicals: It can inhibit essential enzymes in pests, leading to their death or reduced activity.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The placement of Br and CF₃ groups significantly affects electronic properties. For example, 6-bromo-2-CF₃ (target compound) vs. 2-bromo-6-CF₃ (CAS: 749875-07-8) alters steric hindrance and dipole moments, influencing reactivity in Suzuki-Miyaura couplings .
  • Biological Relevance: Compounds like 5-bromo-2-chloro-6-methylnicotinic acid (similarity score: 0.94) demonstrate how minor substitutions (e.g., Cl → CF₃) can modulate interactions with biological targets such as enzymes or receptors .

Functionalized Nicotinic Acid Derivatives with Pharmacological Activity

Compound Name (from ) Substituents (Pyridine Ring) Additional Functional Groups Melting Point (°C) Bioactivity Reference
2-((5-Chloro-2-methylphenyl)amino)-N-(2,4-dichlorobenzyl)-6-(trifluoromethyl)nicotinamide (45) 6-CF₃, 3-CONH-aryl Dichlorobenzyl, chloro 153–155 HIV-1 RT inhibition (dual inhibitor)
2-((5-Chloro-2-methylphenyl)amino)-N-(3,4-dichlorobenzyl)-6-(trifluoromethyl)nicotinamide (46) 6-CF₃, 3-CONH-aryl Dichlorobenzyl, chloro 179–180 Enhanced antiviral activity vs. 45
2-((5-Chloro-2-methylphenyl)amino)-N-(4-hydroxy-3-methoxybenzyl)-6-(trifluoromethyl)nicotinamide (47) 6-CF₃, 3-CONH-aryl Methoxy, hydroxy 142–143 Improved solubility due to polar groups

Key Observations :

  • Trifluoromethyl Role : The -CF₃ group in these derivatives enhances binding to hydrophobic pockets in HIV-1 reverse transcriptase (RT), as seen in compounds 45–47 .
  • Comparative Bioactivity : Compound 46 (79% yield, 179–180°C) shows higher potency than 45, likely due to optimized dichlorobenzyl positioning .

Key Observations :

  • Synthetic Challenges : The proximity of Br and CF₃ in positional isomers (e.g., 6-Br-2-CF₃ vs. 2-Br-6-CF₃) may complicate regioselective synthesis .
  • Functionalization Potential: The target compound’s bromine atom is more accessible for Pd-catalyzed couplings compared to 5-bromo-2-chloro-6-methylnicotinic acid, where steric hindrance from the methyl group may limit reactivity .

Biological Activity

6-Bromo-2-(trifluoromethyl)nicotinic acid (CAS No. 749875-13-6) is a chemical compound that has garnered attention for its potential biological activities, particularly in antimicrobial and neuropharmacological applications. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in tables for clarity.

This compound has a molecular formula of C7H4BrF3NO2 and a molecular weight of approximately 270.00 g/mol. Its structure includes a bromine atom and a trifluoromethyl group, which significantly influence its chemical reactivity and biological activity. The presence of these groups enhances its potential as a versatile building block in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , particularly against specific bacterial strains. Preliminary studies have shown that it can inhibit the growth of Gram-positive bacteria, making it a candidate for further investigation in the treatment of infectious diseases.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus32 µg/mLEffective against resistant strains
Escherichia coli64 µg/mLModerate activity

Neuropharmacological Potential

As a derivative of nicotinic acid, this compound may interact with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in various neurological pathways, suggesting that this compound could play a role in modulating neurotransmission.

While specific mechanisms remain to be fully elucidated, it is hypothesized that the compound may act as a modulator of nAChRs, potentially influencing receptor activity and contributing to therapeutic effects in conditions such as addiction and cognitive disorders.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound. For instance, research on similar trifluoromethyl-pyridine derivatives has indicated their potential in treating central nervous system disorders due to their ability to modulate neurotransmitter systems .

Table 2: Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaBiological Activity
2-Bromo-6-(trifluoromethyl)nicotinic acidC7H3BrF3NO2Antimicrobial
5-Bromo-6-(trifluoromethyl)nicotinic acidC7H3BrF3NO2Neuropharmacological
6-Chloro-2-(trifluoromethyl)nicotinic acidC7H3ClF3NO2Less potent than brominated derivatives

Future Research Directions

The unique structural features of this compound suggest various avenues for future research:

  • Mechanistic Studies : Further investigations into its interaction with nAChRs could clarify its role in neurological conditions.
  • Expanded Antimicrobial Testing : Broader testing against various pathogens could establish its efficacy as an antimicrobial agent.
  • Synthesis of Derivatives : Modifying the structure could lead to compounds with enhanced biological activity or reduced toxicity.

Q & A

Q. How is this compound utilized as a building block in medicinal chemistry?

  • Case Study : Derivatives show potential as kinase inhibitors. The bromine serves as a handle for further functionalization (e.g., introducing aryl groups via cross-coupling), while the trifluoromethyl group enhances metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-2-(trifluoromethyl)nicotinic acid
Reactant of Route 2
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6-Bromo-2-(trifluoromethyl)nicotinic acid

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